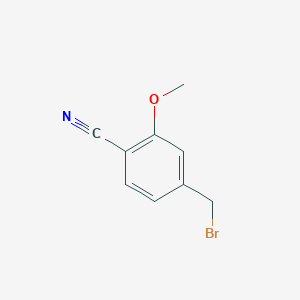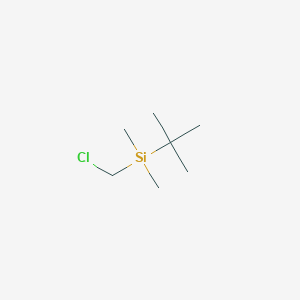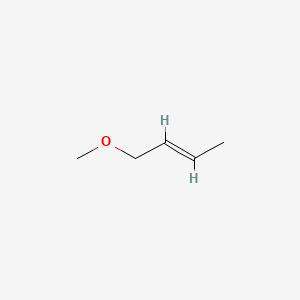
(Chloromethyl)methyldiphenylsilane
描述
(Chloromethyl)methyldiphenylsilane is a chemical compound with the molecular formula C14H15ClSi. It is also known by other names such as chloromethyldiphenylsilane and methyldiphenylchlorosilane. This compound is characterized by the presence of a silicon atom bonded to a chloromethyl group, a methyl group, and two phenyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
(Chloromethyl)methyldiphenylsilane can be synthesized through several methods. One common method involves the reaction of diphenylmethylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
In industrial settings, this compound is produced by the direct chlorination of diphenylmethylsilane. This process involves the reaction of diphenylmethylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .
化学反应分析
Types of Reactions
(Chloromethyl)methyldiphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Substitution Products: Depending on the nucleophile used, products such as aminosilanes, alkoxysilanes, or thiolsilanes are formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Silanols or siloxanes
科学研究应用
(Chloromethyl)methyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
作用机制
The mechanism of action of (Chloromethyl)methyldiphenylsilane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and oxidation. The chloromethyl group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The silicon atom in the compound can also form strong bonds with oxygen, making it useful in the synthesis of silanols and siloxanes .
相似化合物的比较
Similar Compounds
(Chloromethyl)dimethylphenylsilane: Similar structure but with two methyl groups instead of two phenyl groups.
(Chloromethyl)methyldichlorosilane: Contains two chlorine atoms instead of two phenyl groups.
Chlorotriphenylsilane: Contains three phenyl groups instead of one methyl and two phenyl groups
Uniqueness
(Chloromethyl)methyldiphenylsilane is unique due to its combination of a chloromethyl group, a methyl group, and two phenyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
chloromethyl-methyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClSi/c1-16(12-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQOSTRUDOUBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
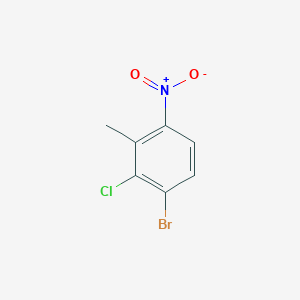
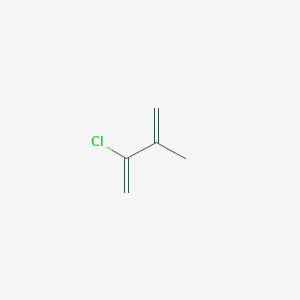


![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
